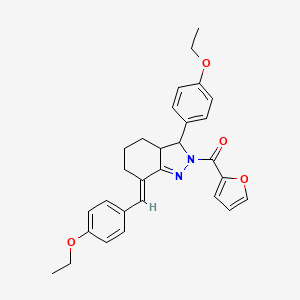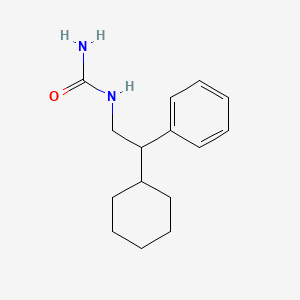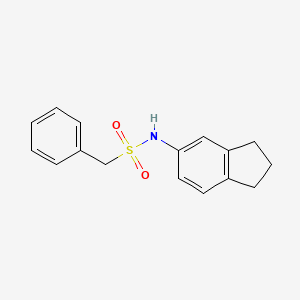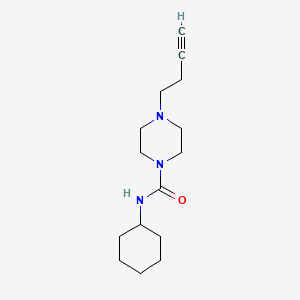![molecular formula C11H14F3NO2S B5291755 N-[3-(trifluoromethyl)phenyl]-1-butanesulfonamide](/img/structure/B5291755.png)
N-[3-(trifluoromethyl)phenyl]-1-butanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-(trifluoromethyl)phenyl]-1-butanesulfonamide, commonly known as CFTRinh-172, is a compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It is a selective inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel, which is a protein that plays a crucial role in regulating the transport of ions across cell membranes. CFTRinh-172 has been shown to have a significant impact on CFTR function, making it a promising candidate for the treatment of cystic fibrosis (CF) and other related diseases.
Mecanismo De Acción
N-[3-(trifluoromethyl)phenyl]-1-butanesulfonamideinh-172 works by inhibiting the function of the N-[3-(trifluoromethyl)phenyl]-1-butanesulfonamide chloride channel. It binds to a specific site on the channel protein, preventing the transport of chloride ions across the cell membrane. This inhibition of N-[3-(trifluoromethyl)phenyl]-1-butanesulfonamide function has been shown to have a significant impact on various physiological processes, including ion transport, mucus clearance, and bacterial clearance.
Biochemical and Physiological Effects
N-[3-(trifluoromethyl)phenyl]-1-butanesulfonamideinh-172 has been shown to have a significant impact on various biochemical and physiological processes. It has been shown to increase the hydration of airway surfaces, enhance mucus clearance, and reduce bacterial colonization in the lungs of CF patients. N-[3-(trifluoromethyl)phenyl]-1-butanesulfonamideinh-172 has also been shown to have potential applications in the treatment of other diseases, including chronic obstructive pulmonary disease (COPD) and asthma.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-[3-(trifluoromethyl)phenyl]-1-butanesulfonamideinh-172 is its selectivity for the N-[3-(trifluoromethyl)phenyl]-1-butanesulfonamide chloride channel. It has been shown to have minimal effects on other ion channels, making it a useful tool in scientific research. However, N-[3-(trifluoromethyl)phenyl]-1-butanesulfonamideinh-172 has limitations in terms of its potency and specificity. It is not a highly potent inhibitor of N-[3-(trifluoromethyl)phenyl]-1-butanesulfonamide function, and it has been shown to have off-target effects on other cellular processes.
Direcciones Futuras
There are several future directions for the use of N-[3-(trifluoromethyl)phenyl]-1-butanesulfonamideinh-172 in scientific research and therapeutic applications. One area of focus is the development of more potent and specific N-[3-(trifluoromethyl)phenyl]-1-butanesulfonamide inhibitors that can be used in the treatment of CF and other related diseases. Another area of focus is the study of the role of N-[3-(trifluoromethyl)phenyl]-1-butanesulfonamide in various physiological and pathological processes, including ion transport, mucus clearance, and bacterial clearance. Finally, there is a need for further research into the safety and efficacy of N-[3-(trifluoromethyl)phenyl]-1-butanesulfonamideinh-172 in clinical trials, with the goal of developing new treatments for CF and other related diseases.
Métodos De Síntesis
The synthesis of N-[3-(trifluoromethyl)phenyl]-1-butanesulfonamideinh-172 involves a multi-step process that includes the reaction of 3-(trifluoromethyl)aniline with 1-chlorobutane to form N-[3-(trifluoromethyl)phenyl]-1-butylamine. This intermediate is then reacted with sulfuric acid to form the final product, N-[3-(trifluoromethyl)phenyl]-1-butanesulfonamide. The synthesis of N-[3-(trifluoromethyl)phenyl]-1-butanesulfonamideinh-172 is a complex process that requires expertise in synthetic chemistry.
Aplicaciones Científicas De Investigación
N-[3-(trifluoromethyl)phenyl]-1-butanesulfonamideinh-172 has been extensively studied in the scientific community due to its potential therapeutic applications. It has been shown to be a potent inhibitor of N-[3-(trifluoromethyl)phenyl]-1-butanesulfonamide function, making it a promising candidate for the treatment of CF and other related diseases. N-[3-(trifluoromethyl)phenyl]-1-butanesulfonamideinh-172 has also been used as a tool in scientific research to study the role of N-[3-(trifluoromethyl)phenyl]-1-butanesulfonamide in various physiological and pathological processes.
Propiedades
IUPAC Name |
N-[3-(trifluoromethyl)phenyl]butane-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F3NO2S/c1-2-3-7-18(16,17)15-10-6-4-5-9(8-10)11(12,13)14/h4-6,8,15H,2-3,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUBQZTIIRQHYOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)NC1=CC=CC(=C1)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F3NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(3-chloro-4-hydroxyphenyl)-N-[(7S,8aS)-2-methyl-1,4-dioxooctahydropyrrolo[1,2-a]pyrazin-7-yl]acetamide](/img/structure/B5291675.png)



![rel-(4aS,8aR)-1-(2-aminoethyl)-6-[(5-chloro-2-thienyl)carbonyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5291700.png)
![4-{[5-(2,4-dichlorophenyl)-2-furyl]methylene}-3-methyl-5(4H)-isoxazolone](/img/structure/B5291701.png)
![9-(3-fluoroisonicotinoyl)-1-methyl-1,4,9-triazaspiro[5.5]undecan-5-one](/img/structure/B5291705.png)
![2-[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]-1-(2-fluorophenyl)vinyl 2-fluorobenzoate](/img/structure/B5291711.png)



![3-(methyl{5-[(4-morpholin-4-ylpiperidin-1-yl)carbonyl]pyridin-2-yl}amino)propane-1,2-diol](/img/structure/B5291751.png)
![7-acetyl-3-(butylthio)-6-methyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5291767.png)
![4-[(6-methoxy-1H-benzimidazol-2-yl)thio]-3-nitrobenzaldehyde](/img/structure/B5291770.png)